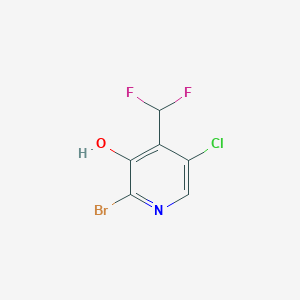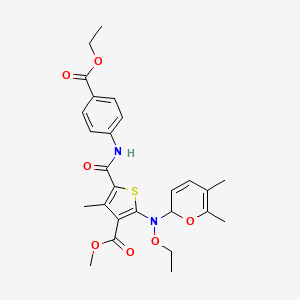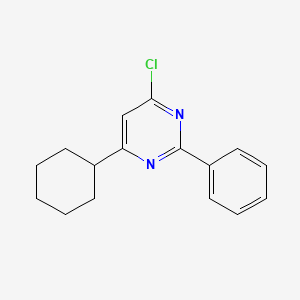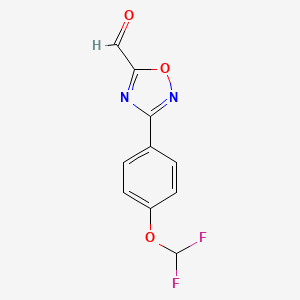
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring with a carbaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves multiple steps. One common method includes the reaction of 4-(difluoromethoxy)benzohydrazide with an appropriate aldehyde under acidic conditions to form the oxadiazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: It is used in the synthesis of novel insecticides and herbicides, leveraging its difluoromethoxy group for enhanced biological activity.
Mecanismo De Acción
The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to improved efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Difluoromethoxy)phenylacetylene
- 4-(Difluoromethoxy)phenyl isocyanate
- 1-(Difluoromethoxy)-4-isocyanatobenzene
Uniqueness
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde stands out due to its oxadiazole ring, which imparts unique electronic properties and reactivity. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts.
Propiedades
Fórmula molecular |
C10H6F2N2O3 |
|---|---|
Peso molecular |
240.16 g/mol |
Nombre IUPAC |
3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6F2N2O3/c11-10(12)16-7-3-1-6(2-4-7)9-13-8(5-15)17-14-9/h1-5,10H |
Clave InChI |
LBYHHNWCDAVBQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NOC(=N2)C=O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11784972.png)



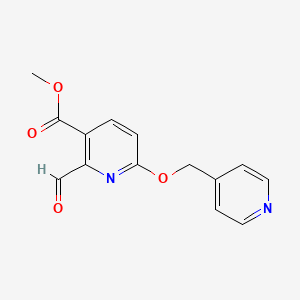

![O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate](/img/structure/B11785005.png)
